molecular formula C18H27N3OS B1212695 2,2-dimethyl-N-[[2-(4-methyl-1-piperidinyl)anilino]-sulfanylidenemethyl]propanamide

2,2-dimethyl-N-[[2-(4-methyl-1-piperidinyl)anilino]-sulfanylidenemethyl]propanamide

Cat. No.: B1212695
M. Wt: 333.5 g/mol
InChI Key: QXDHZSDBHOMNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[[2-(4-methyl-1-piperidinyl)anilino]-sulfanylidenemethyl]propanamide is a member of thioureas.

Scientific Research Applications

  • Analgesic Activity : The compound has been studied for its analgesic properties. Methyl substitution on the piperidine ring of analgesic compounds can affect their potency. For instance, methylation at certain positions on the piperidine ring enhances analgesic potency (Riley, Hale, & Wilson, 1973).

  • Polymer Synthesis : In polymer chemistry, the compound is used in the synthesis of aluminum dimethyl complexes, which show effective catalytic activity in the ring-opening polymerization of rac-lactide, leading to polymers with narrow molecular weight distributions (Liu & Ma, 2014).

  • Molecular Docking and Structure Analysis : The compound has been subject to detailed structural analysis using techniques like spectroscopic profiling, molecular docking, and density functional theory (DFT) to understand its conformational, electrical, chemical, and biological activities (Aayisha et al., 2019).

  • Neuroscience Research : It's also been used in neuroscience research. For example, Dimethyl Sulfoxide (DMSO), a related compound, is studied for its effects on neuronal glutamate responses, suggesting potential applications in treating neurodegenerative conditions (Lu & Mattson, 2001).

  • Cancer Research : The compound has potential applications in cancer research, particularly in the synthesis of new heterocyclic derivatives for evaluating drug candidates for Alzheimer’s disease. Some derivatives demonstrate enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme (Rehman et al., 2018).

  • Photochemical Reactions : It's been studied in the context of photochemical reactions, providing insights into the formation of various products under different conditions (Shima et al., 1984).

  • Cannabinoid Receptor Research : In pharmaceutical chemistry, it's been investigated for its role in activating cannabinoid receptors, with potential implications for neuropathic pain treatment (Chu et al., 2009).

  • Polymer Properties : The compound is involved in the synthesis of fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units, contributing to understanding the properties of these polymers (Liaw et al., 2006).

  • Glucocorticoid Receptor Modulators : It's also been explored in the development of glucocorticoid receptor modulators, highlighting its potential in producing compounds with anti-inflammatory activity and reduced side effects (Yang et al., 2010).

Properties

Molecular Formula

C18H27N3OS

Molecular Weight

333.5 g/mol

IUPAC Name

2,2-dimethyl-N-[[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C18H27N3OS/c1-13-9-11-21(12-10-13)15-8-6-5-7-14(15)19-17(23)20-16(22)18(2,3)4/h5-8,13H,9-12H2,1-4H3,(H2,19,20,22,23)

InChI Key

QXDHZSDBHOMNNW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C(C)(C)C

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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